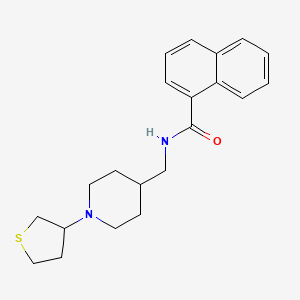

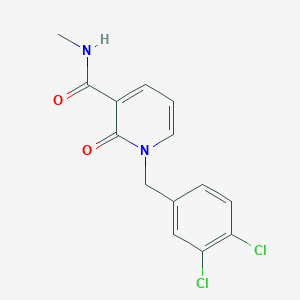

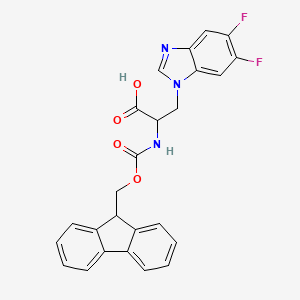

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential therapeutic applications. TTA-A2 is a selective antagonist of the G protein-coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism.

Scientific Research Applications

Binding and Activity at Sigma(1) Receptor

Research has found that certain naphthamide derivatives demonstrate significant affinity and selectivity towards sigma(1) receptors. For example, specific methyl-substituted piperidine derivatives exhibit potent sigma(1) ligand activity with excellent selectivity profiles, making them promising tools for PET experiments and potential therapeutic agents in tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Catalytic Synthesis

In another study, magnetic nanoparticles were used as a catalyst for the synthesis of certain naphthalene derivatives, including 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, highlighting the compound's role in facilitating efficient synthetic processes (Mokhtary & Torabi, 2017).

Receptor Affinity Studies

Further studies have explored the influence of substituted benzyl groups on the affinity for D2L, D4.2, and 5-HT2A receptors in the context of N-(piperidin-4-yl)-naphthamides. These studies indicate that certain substitutions can significantly increase receptor affinity, particularly for D4.2 receptors, suggesting potential applications in the design of drugs targeting the central nervous system (Carato et al., 2007).

Antagonist Activity at CB1 Cannabinoid Receptor

Another specific compound demonstrated potent and selective antagonist activity for the CB1 cannabinoid receptor, highlighting its utility in developing pharmacological tools and potential therapeutic agents for conditions related to CB1 receptor activity (Shim et al., 2002).

Structural and Quantum Computational Studies

Structural determination and quantum computational studies have also been conducted on compounds with similar structures, revealing insights into their molecular interactions, potential as RORc inhibitors, and contributions to understanding molecular behavior in various contexts (R. V. & R. C., 2021).

properties

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c24-21(20-7-3-5-17-4-1-2-6-19(17)20)22-14-16-8-11-23(12-9-16)18-10-13-25-15-18/h1-7,16,18H,8-15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWXJCMODJLBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCSC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2802960.png)

![4-[benzyl(methyl)amino]-N-(3,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2802968.png)

![2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2802970.png)

![3-[(Difluoromethyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B2802972.png)